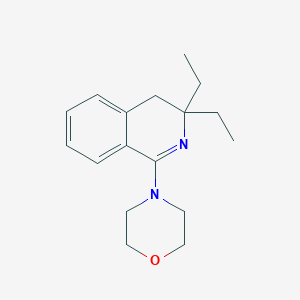![molecular formula C16H16N2O5 B5508249 3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5508249.png)
3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime involves multiple steps, including the regioselective protection of hydroxyl groups and the reaction of 4-nitrobenzyl bromide with specific benzaldehydes. For instance, the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde with various protecting groups, including o-nitrobenzyl, yields products with significant yields (Plourde & Spaetzel, 2002). Similarly, the reactions of 4-nitrobenzyl bromide with ortho-substituted benzaldehydes produce benzyloxybenzaldehyde derivatives and, under certain conditions, benzofuran derivatives, showcasing a versatile approach to synthesizing complex organic molecules (Hayvalı et al., 2010).
Molecular Structure Analysis
Molecular structure analysis through spectroscopic and crystallographic methods provides insights into the conformation and stability of compounds like this compound. Studies involving DFT calculations, NLO, NBO, and HOMO-LUMO analysis reveal the molecular geometry, electronic properties, and reactive sites of oxime compounds. For example, conformational, spectroscopic, and optical analyses of benzaldehyde oximes have elucidated their molecular structures and reactive characteristics (Kaya et al., 2018).
科学的研究の応用
Photocatalytic Oxidation
Photocatalytic oxidation of benzyl alcohol derivatives, including those with nitro groups, into corresponding aldehydes using TiO2 under visible light irradiation demonstrates high conversion and selectivity. This process, which involves molecular oxygen, highlights the potential for selective photocatalytic applications of similar compounds in the presence of light and oxygen, providing a green chemistry approach to aldehyde synthesis (Higashimoto et al., 2009).
Electrochemical Conversion
Electrochemical reduction of α-nitrobenzylic compounds in ethanol and aqueous acetic buffer partially forms the corresponding oximes, with yields reaching 50% at low temperatures. This method demonstrates the feasibility of electrochemically converting nitrobenzyl compounds into oximes, highlighting an avenue for the synthesis of 3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime and related compounds (Miralles-Roch et al., 1993).
Protection of Hydroxyl Functions
The use of the 4-nitrobenzyl group for protecting hydroxyl functions in chemical synthesis is well-documented. It offers selectivity in removal among benzyl-type protecting groups through reduction to the 4-aminobenzyl group followed by electrochemical oxidation. This strategy could potentially be applied in the synthesis and protection of hydroxyl groups in complex molecules, including those related to this compound (Kukase et al., 1990).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(NE)-N-[[3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-2-22-16-9-13(10-17-19)5-8-15(16)23-11-12-3-6-14(7-4-12)18(20)21/h3-10,19H,2,11H2,1H3/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWDSCGGTZYQDG-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NO)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/O)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-methoxyphenyl)-4-[(4-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5508183.png)

![N-[4-(aminosulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B5508188.png)
![1-cyclopentyl-5-oxo-N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5508190.png)
![2-(3-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5508196.png)
![1-{4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidin-5-yl}ethanone](/img/structure/B5508201.png)
![3-{2-[(2-isopropyl-5-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B5508203.png)

![2-chloro-5-({2-[(4-chlorophenyl)sulfonyl]ethyl}thio)-N-(2-methylphenyl)benzamide](/img/structure/B5508216.png)
![4-(tert-butylamino)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5508219.png)


![(4aS*,7aR*)-1-[(1-isobutyl-1H-benzimidazol-2-yl)methyl]-4-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5508253.png)
![1-[(dimethylamino)sulfonyl]-N-{2-methoxy-5-[(methylamino)carbonyl]phenyl}-3-piperidinecarboxamide](/img/structure/B5508257.png)